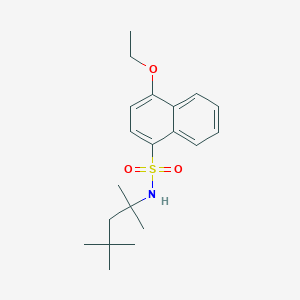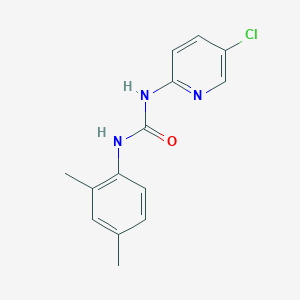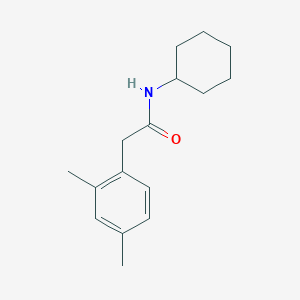![molecular formula C22H17ClN4O6 B5379530 2-({2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5379530.png)
2-({2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule featuring a variety of functional groups, which may influence its synthesis, reactivity, and physical and chemical properties. While direct studies on this specific compound are scarce, insights can be drawn from related research on similar compounds and functional groups.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of novel polyimides with aromatic structures similar to the target compound requires detailed knowledge of organic chemistry reactions, including nitration, chlorination, Friedel-Crafts acylation, and ring-closure reactions (Wang et al., 2006). These processes are essential for constructing the core structure of the compound, with each step carefully controlled to achieve the desired product.
Molecular Structure Analysis
The molecular structure of a compound defines its reactivity and physical properties. Techniques such as X-ray diffraction and NMR spectroscopy are pivotal in determining the arrangement of atoms within a molecule. For instance, studies on the effect of Cl···π interactions on similar molecular structures highlight the significance of non-covalent interactions in defining molecular conformations (Hori et al., 2011).
Chemical Reactions and Properties
The reactivity of the compound under various conditions can be inferred from related studies on aromatic nitration, photochemical additions, and cyclization reactions. For example, 1,3-dipolar additions and subsequent reactions of similar nitrile-containing compounds offer insights into possible chemical transformations (Fischer & Schneider, 1983).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are influenced by the molecular structure. Polymers derived from similar aromatic compounds demonstrate a range of physical properties, including thermal stability and mechanical strength, which can be relevant to the analysis of the target compound (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for further functionalization, are crucial. Studies on the synthesis and reactions of structurally related compounds provide valuable information on potential chemical behavior and applications (Dalai et al., 2006).
Mécanisme D'action
Biochemical Pathways
Understanding the pathways influenced by this compound would provide insights into its downstream effects and potential therapeutic applications .
Pharmacokinetics
Further pharmacokinetic studies are needed to outline these properties .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .
Propriétés
IUPAC Name |
2-[[2-chloro-6-ethoxy-4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O6/c1-2-32-18-10-13(7-8-17-19(27(30)31)21(28)26-22(29)25-17)9-16(23)20(18)33-12-15-6-4-3-5-14(15)11-24/h3-10H,2,12H2,1H3,(H2,25,26,28,29)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGGHQKQZJUQH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)OCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)OCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5379454.png)

![2-butyl-5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5379461.png)

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5379482.png)
![N-(tert-butyl)-2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5379483.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5379493.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide](/img/structure/B5379512.png)

![1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone](/img/structure/B5379518.png)
![4-[2-(allylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B5379544.png)
![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)